molecular formula C9H12ClN3O2 B2489306 2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide CAS No. 2411309-01-6

2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide

Cat. No.: B2489306
CAS No.: 2411309-01-6
M. Wt: 229.66
InChI Key: FYKWMNRFPWJPBS-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide is a synthetic organic compound that features a unique structure combining a chloro-substituted amide with a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The resulting intermediate is then reacted with a chloro-substituted acyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxadiazole N-oxides .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloro-substituted amide group may enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide is unique due to the presence of the chloro-substituted amide group, which can enhance its reactivity and binding properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-5(10)8(14)11-4-7-12-13-9(15-7)6-2-3-6/h5-6H,2-4H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKWMNRFPWJPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=C(O1)C2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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